molecular formula C13H17N5O3 B2721008 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one CAS No. 2097891-69-3

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one

Cat. No. B2721008
M. Wt: 291.311
InChI Key: FEXBZAXVWNETTM-UHFFFAOYSA-N
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Description

The chemical compound ‘1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one’ is a versatile material used in scientific research. It is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for ‘1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one’ is not detailed in the available literature.


Molecular Structure Analysis

The structure of ‘1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one’ is unique and allows for diverse applications, such as drug discovery and catalysis. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one is a compound that can be seen as a part of broader research into the synthesis of complex heterocyclic compounds, which are crucial for the development of new pharmaceuticals and materials. Research in this domain focuses on the development of new reactions and methodologies for constructing such complex structures efficiently. For instance, studies have shown various methods for oxidative carbon-nitrogen bond formation, leading to the synthesis of imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines, under mild and metal-free conditions (Huo et al., 2016). Similarly, other research has contributed to regiospecific synthesis methods for 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine (Katritzky et al., 2003), showcasing the diversity and potential for chemical manipulation within this family of compounds.

Drug Development and Medicinal Chemistry

In the realm of drug development and medicinal chemistry, compounds like 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one serve as key intermediates or motifs in the synthesis of molecules with potential therapeutic applications. The structural motifs present in these compounds are found in various pharmaceutical agents and are of interest for their bioactive properties. For example, research has been conducted on imidazo[1,2-a]pyrimidines for their potential use as antiulcer agents, highlighting the relevance of these heterocyclic systems in the search for new treatments (Starrett et al., 1989).

Antimicrobial and Antiviral Research

Compounds with the imidazo[1,2-a]pyridine and pyrimidine scaffolds have also been explored for their antimicrobial and antiviral properties. Studies on novel series of imidazo-[1,2-a]pyridine derivatives have shown promising results in antimicrobial screening, indicating their potential in addressing the challenge of antibiotic resistance (Desai et al., 2012). Similarly, the synthesis of compounds targeting human rhinovirus 3C protease demonstrates the application of these heterocycles in the development of antiviral drugs (Patick et al., 2005).

properties

IUPAC Name

1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-9-14-4-2-11(16-9)21-10-3-6-17(8-10)13(20)18-7-5-15-12(18)19/h2,4,10H,3,5-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXBZAXVWNETTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one

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